2-methoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite.
Alkylation: The benzimidazole core is then alkylated with 1-bromo-2-phenylethane to introduce the phenylethyl group.
Acetylation: The final step involves the acetylation of the nitrogen atom with 2-methoxyacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as vacuum distillation and the use of rotational distillation devices like Buchi Rotavapor can be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines.
Scientific Research Applications
2-methoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with nucleotides in the human body, potentially inhibiting the growth of cancer cells by interfering with DNA synthesis . Additionally, the compound may exert antimicrobial effects by disrupting the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An antihelmintic benzimidazole used to treat parasitic worm infections.
Metronidazole: A nitroimidazole antibiotic used to treat bacterial and protozoal infections.
Uniqueness
2-methoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide is unique due to its specific structure, which combines a benzimidazole core with a phenylethyl group and a methoxyacetyl moiety. This unique combination of functional groups may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H29N3O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-methoxy-N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-3-4-10-15-26-21-14-9-8-13-19(21)25-23(26)20(24-22(27)17-28-2)16-18-11-6-5-7-12-18/h5-9,11-14,20H,3-4,10,15-17H2,1-2H3,(H,24,27) |
InChI Key |
ADEADMAFGPSFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.